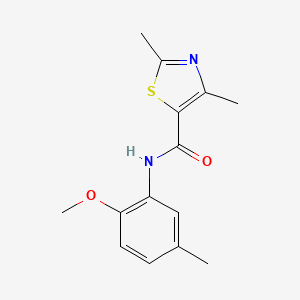
N-(2-methoxy-5-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring and a methoxy-methylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Attachment of the Methoxy-Methylphenyl Group: The methoxy-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxy-methylphenyl halide reacts with the thiazole intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the thiazole intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Products include methoxybenzoic acid derivatives.
Reduction: Products include amine derivatives.
Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the original compound.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which N-(2-methoxy-5-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
類似化合物との比較
Similar Compounds
- N-(2-methoxy-5-methylphenyl)acetamide
- N-(2-methoxy-5-methylphenyl)benzenesulfonamide
- N-(2-methoxy-5-methylphenyl)-3-nitro-beta-oxobenzenepropionamide
Uniqueness
Compared to these similar compounds, N-(2-methoxy-5-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C14H16N2O2S |
|---|---|
分子量 |
276.36 g/mol |
IUPAC名 |
N-(2-methoxy-5-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H16N2O2S/c1-8-5-6-12(18-4)11(7-8)16-14(17)13-9(2)15-10(3)19-13/h5-7H,1-4H3,(H,16,17) |
InChIキー |
ALQYKVXYMBOERC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N=C(S2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11371485.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B11371489.png)
![4-chloro-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11371494.png)
![N-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11371501.png)
![N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11371506.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11371513.png)
![2-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11371526.png)
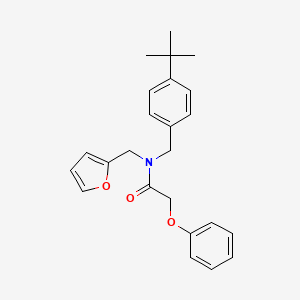
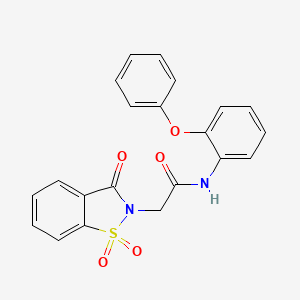
![4-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11371543.png)
![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11371554.png)
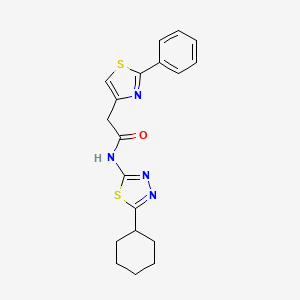
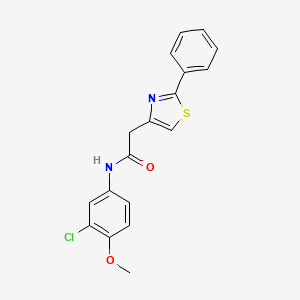
![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11371572.png)
